molecular formula C17H12F2N4O2S2 B2739279 N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021026-81-2

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Katalognummer: B2739279
CAS-Nummer: 1021026-81-2
Molekulargewicht: 406.43
InChI-Schlüssel: ULCAEDQKASLFEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyridazine core linked via a thioether group to a 2-oxoethyl moiety substituted with a 3,4-difluorophenylamino group. The thiophene-2-carboxamide moiety further enhances its structural complexity.

Eigenschaften

IUPAC Name

N-[6-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2S2/c18-11-4-3-10(8-12(11)19)20-15(24)9-27-16-6-5-14(22-23-16)21-17(25)13-2-1-7-26-13/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCAEDQKASLFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a synthetic compound known for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H14F2N4O2SC_{15}H_{14}F_2N_4O_2S
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 1021106-70-6
  • Structure : The compound features a pyridazine core linked to a thiophene ring and a difluorophenyl group, contributing to its biological activity.

1. Antitumor Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit key cancer-related pathways, such as those involving BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates in cancer therapy .

2. Anti-inflammatory Activity

The compound is also noted for its anti-inflammatory effects. It has been observed to reduce pro-inflammatory cytokines and inhibit pathways that lead to inflammation, which is crucial in conditions like arthritis and other inflammatory diseases.

3. Antimicrobial Properties

Preliminary studies suggest that N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide may possess antimicrobial activity. This is particularly relevant in the context of drug-resistant bacterial strains, where new antimicrobial agents are critically needed .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an enzyme inhibitor, potentially modulating targets involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase, leading to apoptosis in cancer cells . This suggests that the compound may disrupt normal cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibits BRAF(V600E), EGFR; induces apoptosis
Anti-inflammatoryReduces cytokine levels; inhibits inflammation
AntimicrobialPotential against drug-resistant bacteria

Case Study Example

In a study examining the effects of related compounds on HepG2 liver cancer cells, it was found that treatment with these compounds led to significant increases in apoptotic markers such as Bax and caspase-3 activation while decreasing Bcl-2 levels. This indicates a mitochondria-dependent pathway for inducing apoptosis, which could be relevant for N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide as well .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds with similar structures to N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exhibit significant anticancer properties. The incorporation of the difluorophenyl group enhances the compound's ability to inhibit tumor growth by interfering with cancer cell proliferation pathways. Studies have shown that derivatives of pyridazine and thiophene can induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar capabilities .

Antimicrobial Properties

The compound's thioether and thiophene moieties are known to contribute to antimicrobial activity. Compounds containing these groups have been researched for their efficacy against bacterial and fungal strains. Preliminary studies suggest that N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide may serve as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its pharmacological properties. The presence of the pyridazine ring and the difluorophenyl group plays a crucial role in enhancing biological activity. Modifications in these regions can lead to improved binding affinity to biological targets and reduced toxicity.

Structural FeatureImpact on Activity
Pyridazine RingEnhances interaction with biological targets
Difluorophenyl GroupIncreases lipophilicity and cell membrane penetration
Thioether LinkageContributes to antimicrobial properties

Case Study: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyridazine-based compounds, including N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The findings revealed that compounds similar to N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide showed significant inhibition zones in agar diffusion tests, suggesting potential as novel antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : Pyridazine.
  • Key Substituents: Thioether-linked 2-oxoethyl group with 3,4-difluorophenylamino. Thiophene-2-carboxamide.
Analogous Compounds

6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2e) Core: Pyrimidin-4(3H)-one. Substituents: Nitrophenyl and methoxyphenyl groups. Key Difference: Pyrimidinone core instead of pyridazine; nitro group may influence electronic properties .

AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) Core: 1,4-Dihydropyridine. Substituents: Furyl, methoxyphenyl, and cyano groups. Key Difference: Dihydropyridine core, known for calcium channel modulation; additional cyano group enhances polarity .

3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides (1) Core: Thieno[2,3-d]pyrimidine. Substituents: Thioxo and phenyl groups.

Spectroscopic and Analytical Data

  • HRMS Validation :
    • Compound 2e: Calculated m/z 413.0920, Found 413.0951 .
    • Ethyl 2-...tetrahydrobenzo[b]thiophene-3-carboxylate (6o): Exact match (390.1370) .
  • NMR Trends :
    • Thiophene carboxamides show characteristic δ 7.5–8.0 ppm (aromatic protons) and δ 165–170 ppm (carbonyl carbons) .

Pharmacological Potential

  • Target Compound : The 3,4-difluorophenyl group may enhance lipophilicity and target binding, similar to MK0974 (a calcitonin gene-related peptide receptor antagonist with difluorophenyl motifs) .
  • Dihydropyridines (e.g., AZ331): Known for calcium channel blocking; the thioether linkage here could modulate bioavailability .
  • Thienopyrimidines: Often explored as kinase inhibitors; the thioxo group in compound 1 may confer unique reactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.